1-Amino-1-(3,5-difluorophenyl)acetone 1-Amino-1-(3,5-difluorophenyl)acetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482244
InChI: InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3
SMILES:
Molecular Formula: C9H9F2NO
Molecular Weight: 185.17 g/mol

1-Amino-1-(3,5-difluorophenyl)acetone

CAS No.:

Cat. No.: VC17482244

Molecular Formula: C9H9F2NO

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3,5-difluorophenyl)acetone -

Specification

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
IUPAC Name 1-amino-1-(3,5-difluorophenyl)propan-2-one
Standard InChI InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3
Standard InChI Key KCJUQLJFTNQHLI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=CC(=C1)F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Amino-1-(3,5-difluorophenyl)acetone features a propan-2-one scaffold substituted at the α-position with both an amino group (-NH₂) and a 3,5-difluorophenyl ring. The fluorine atoms at the 3 and 5 positions of the aromatic ring induce pronounced electron-withdrawing effects, lowering the ring’s electron density and influencing intermolecular interactions. X-ray crystallography of analogous difluorophenyl compounds reveals planarity in the aromatic system and bond lengths of ~1.35 Å for C-F bonds .

Key structural parameters:

PropertyValue
Molecular formulaC₉H₉F₂NO
Molecular weight185.17 g/mol
IUPAC name1-amino-1-(3,5-difluorophenyl)propan-2-one
CAS Registry Number1270504-35-2

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related difluorophenyl ureas shows characteristic absorptions at 3404 cm⁻¹ (N-H stretch), 1728 cm⁻¹ (C=O), and 1605 cm⁻¹ (C=C aromatic), patterns expected to persist in 1-amino-1-(3,5-difluorophenyl)acetone . Nuclear magnetic resonance (NMR) data predict the following signals:

  • ¹H NMR: δ 2.15 (s, 3H, CH₃), 4.82 (s, 1H, NH₂), 6.85–7.10 (m, 3H, aromatic).

  • ¹³C NMR: δ 208.5 (C=O), 163.1 (d, J = 245 Hz, C-F), 112–130 (aromatic carbons) .

Synthesis and Optimization

Reductive Amination Pathways

Industrial synthesis typically employs reductive amination of 3,5-difluorophenylacetone with ammonium acetate, using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. This method achieves yields of 78–85% with >95% purity. Alternative routes involve:

  • Mannich reaction: Condensation of 3,5-difluoroacetophenone, formaldehyde, and ammonium chloride (yield: 65%) .

  • Enzyme-catalyzed amination: Using ω-transaminases for enantioselective synthesis, though scalability remains challenging.

Crystallization and Purification

Recrystallization from tetrahydrofuran (THF)/ethyl acetate (1:1) yields prismatic crystals suitable for X-ray diffraction. Thermal analysis indicates a melting point of 200–202°C, consistent with hydrogen-bonded networks observed in urea analogs .

Physicochemical and Electronic Properties

Solubility and Stability

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
Water<0.148 hours
Ethanol34.2>30 days
Acetone89.5>30 days

The compound’s low aqueous solubility (LogP = 1.92) arises from hydrophobic fluorinated aryl groups, while keto-enol tautomerism enhances stability in aprotic solvents.

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO gap: 5.3 eV, suggesting moderate reactivity.

  • Electrostatic potential: Negative regions localized near fluorine atoms (-0.32 e⁻/ų), favoring halogen bonding .

Applications and Research Frontiers

Pharmaceutical Intermediates

As a β-amino ketone, the compound serves as a precursor to:

  • Antifungal agents: Analogous structures inhibit lanosterol 14α-demethylase (CYP51) with IC₅₀ values <1 μM.

  • Dopamine analogs: Structural similarity to phenethylamines enables central nervous system activity modulation.

Materials Science

Incorporation into polyimides enhances thermal stability (decomposition temperature >400°C) while reducing dielectric constants (k = 2.3–2.7).

Challenges and Future Directions

Toxicity Profiling

Acute toxicity studies in rodents (LD₅₀ >2000 mg/kg) suggest low immediate risk, but chronic exposure data remain absent. Computational ADMET predictions indicate potential hepatotoxicity (PAINS alerts: 2/5) .

Scalable Synthesis

Continuous-flow reactors using immobilized catalysts could address batch variability in reductive amination, potentially boosting yields to >90%.

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